molecular formula C10H11N3O2S B2762410 N-{[(methylcarbamoyl)amino]methanethioyl}benzamide CAS No. 138712-70-6

N-{[(methylcarbamoyl)amino]methanethioyl}benzamide

Cat. No.: B2762410
CAS No.: 138712-70-6
M. Wt: 237.28
InChI Key: JZJVBSGVBZEIDK-UHFFFAOYSA-N
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Description

N-{[(methylcarbamoyl)amino]methanethioyl}benzamide is a chemical compound with the molecular formula C10H11N3O2S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

N-{[(methylcarbamoyl)amino]methanethioyl}benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not specified in the search results .

Future Directions

The future directions for research involving “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not detailed in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(methylcarbamoyl)amino]methanethioyl}benzamide involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of methylamine, carbonyl compounds, and thiourea under controlled conditions. The process requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(methylcarbamoyl)amino]methanethioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{[(methylcarbamoyl)amino]methanethioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[({[(Ethylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene
  • 1-{[({[(Propylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene

Uniqueness

N-{[(methylcarbamoyl)amino]methanethioyl}benzamide is unique due to its specific functional groups and structural configuration

Properties

IUPAC Name

N-(methylcarbamoylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-11-9(15)13-10(16)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVBSGVBZEIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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